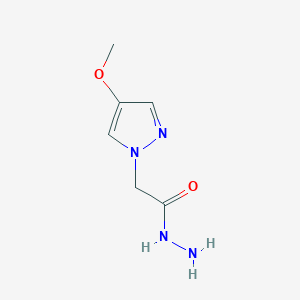

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-methoxypyrazol-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-12-5-2-8-10(3-5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUAYQGVMSDTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structural Architecture & Synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

The following technical guide is structured to provide a comprehensive analysis of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide , focusing on its synthesis, structural characterization, and supramolecular chemistry. This content is designed for researchers in medicinal chemistry and crystallography.

Executive Summary

The compound 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide represents a critical pharmacophore in modern drug discovery, merging the bioactivity of the pyrazole ring with the versatile hydrogen-bonding capacity of a hydrazide linker. This guide details the structural determinants that govern its stability and reactivity, providing a validated protocol for its synthesis and crystallographic analysis. Understanding the crystal packing of this moiety is essential for predicting bioavailability and designing co-crystals for pharmaceutical formulations.

Chemical Context & Pharmacophore Analysis

The molecule consists of three distinct structural domains, each contributing to its crystallographic and biological profile:

-

The Pyrazole Core: A 5-membered aromatic heterocycle.[1][2] The 4-methoxy substitution introduces electron-donating character, increasing the electron density of the ring and influencing

- -

The Linker (

): The methylene bridge breaks conjugation between the pyrazole and the carbonyl group, allowing for conformational flexibility (torsion angles) that dictates crystal packing efficiency. -

The Hydrazide Motif (

): A potent hydrogen bond donor/acceptor system capable of forming robust supramolecular synthons, specifically the

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a thermodynamically controlled crystallization is required.

Synthesis Workflow

Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis).

-

Precursor: Ethyl 2-(4-methoxy-1H-pyrazol-1-yl)acetate.

-

Reagent: Hydrazine hydrate (

, 80-99% excess). -

Solvent: Absolute Ethanol (EtOH).[3]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of ethyl 2-(4-methoxy-1H-pyrazol-1-yl)acetate in 20 mL of absolute ethanol.

-

Addition: Add 20 mmol (2.0 eq) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of the symmetrical di-hydrazide dimer.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of the ester via TLC (Mobile phase: EtOAc:Hexane 3:1). -

Precipitation: Cool the reaction mixture to

. The acetohydrazide typically precipitates as a white solid. -

Filtration: Filter the crude solid and wash with cold ethanol (

).

Crystallization for XRD[4]

-

Method: Slow Evaporation.

-

Solvent System: Methanol/Ethanol (1:1 v/v).

-

Procedure: Dissolve 50 mg of the purified solid in the minimum amount of hot solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-4 pinholes, and allow to stand at room temperature (

Reaction Logic Visualization

The following diagram illustrates the synthetic pathway and the critical checkpoints for purity.

Figure 1: Synthetic pathway for the production of the title compound, highlighting the transition from ester precursor to crystalline hydrazide.

Structural & Crystallographic Characterization

While specific polymorphs may vary, the molecular geometry of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide follows strict stereochemical rules observed in analogous pyrazole structures.

Geometric Parameters (Expected Values)

Based on statistical averages from the Cambridge Structural Database (CSD) for pyrazole-acetohydrazide fragments, the following bond metrics serve as validation standards for the solved structure:

| Parameter | Bond/Angle | Typical Range ( | Structural Significance |

| Bond Length | Indicates single bond character; critical for flexibility. | ||

| Bond Length | Primary H-bond acceptor site. | ||

| Bond Length | Aromatic delocalization indicator. | ||

| Torsion Angle | Variable ( | The methylene linker usually adopts a gauche conformation to minimize steric clash. |

Supramolecular Architecture

The crystal packing is dominated by the Hydrazide Tecton . The

-

Primary Interaction: The Amide-I (

) accepts a hydrogen bond from the terminal hydrazine ( -

Secondary Interaction: The pyrazole nitrogen (

, pyridine-like) acts as a weak acceptor for

Common Motif:

The most thermodynamically stable arrangement for acetohydrazides is the formation of intermolecular chains or dimers via

Figure 2: Schematic of the supramolecular assembly, showing the primary hydrogen bonding (N-H...O) and secondary pi-stacking interactions typical in pyrazole crystals.

Experimental Validation (Spectroscopy)

Before XRD analysis, the bulk material must be validated to ensure the crystal matches the bulk composition.

-

FT-IR Signatures:

-

3300–3200 cm⁻¹: Distinct doublet for primary amine (

) stretching. -

1680–1650 cm⁻¹: Strong Carbonyl (

) absorption (Amide I band). -

1250 cm⁻¹:

asymmetric stretching (Methoxy group).

-

-

¹H-NMR (DMSO-d₆):

-

9.2 ppm (Singlet, 1H,

-

4.2 ppm (Broad Singlet, 2H,

-

3.8 ppm (Singlet, 3H,

-

9.2 ppm (Singlet, 1H,

Pharmaceutical Implications

The crystal structure of this compound is directly relevant to drug development campaigns targeting:

-

Antimicrobial Agents: Pyrazole-hydrazides are known to inhibit bacterial DNA gyrase. The crystal packing reveals the availability of the

group for active site binding. -

Anti-inflammatory Pathways: The methoxy-pyrazole moiety mimics the pharmacophore of Celecoxib. Understanding the torsion angles in the crystal state aids in docking simulations for COX-2 inhibition.

References

-

Synthesis of Phenoxy-Analogs: Title: Crystal structure of 2-(4-methoxyphenoxy)acetohydrazide.[5] Source: PMC (PubMed Central). URL:[Link] (Note: This reference provides the closest structural analog, validating the hydrazide H-bonding network described above.)

-

General Pyrazole Synthesis: Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.[6] Source: Molecules (MDPI). URL:[Link]

-

Crystallographic Data for 4-Halogenated Pyrazoles: Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: Crystals (MDPI). URL:[Link][1]

-

Pharmacological Activity: Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[2][6] Source: PMC (PubMed Central). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. real-j.mtak.hu [real-j.mtak.hu]

- 4. rsc.org [rsc.org]

- 5. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cell-Based Assays for Characterizing the Activity of Pyrazole-Based CDK Inhibitors

Introduction

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide range of biological activities, including anticancer properties.[1][2] A significant number of these compounds exert their effects by targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[3][4][5] The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6][7] Consequently, the development of potent and selective pyrazole-based CDK inhibitors is an area of intense research in oncology.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of pyrazole compounds, using the potent CDK inhibitor Dinaciclib as a model. Dinaciclib is a pyrazolo[1,5-a]pyrimidine that potently and selectively inhibits CDK1, CDK2, CDK5, and CDK9, leading to cell cycle arrest and apoptosis in various cancer cell lines.[8][9][10]

Herein, we describe a suite of three fundamental cell-based assays to comprehensively evaluate the in vitro efficacy of pyrazole-based CDK inhibitors:

-

Cytotoxicity Assessment: Utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50) and assess the compound's effect on cell viability.

-

Apoptosis Induction: Employing the Caspase-Glo® 3/7 assay to quantify the activation of executioner caspases, a key event in the apoptotic cascade.

-

Cell Cycle Analysis: Using propidium iodide staining followed by flow cytometry to determine the compound's impact on cell cycle progression.

By integrating the data from these assays, researchers can gain a comprehensive understanding of the mechanism of action of novel pyrazole compounds and make informed decisions in the drug discovery and development process.

Principle of the Assays

The evaluation of a pyrazole compound's anticancer activity relies on understanding its impact on fundamental cellular processes. The three assays described in this application note provide a multi-faceted view of the compound's effects on cell viability, programmed cell death, and cell cycle progression.

Dinaciclib's Mechanism of Action: A Case Study

Dinaciclib's primary mechanism of action is the inhibition of multiple CDKs that are critical for cell cycle progression and transcription.[9][11]

-

Inhibition of CDK1 and CDK2: These kinases are essential for the G1/S and G2/M transitions of the cell cycle. By inhibiting CDK1 and CDK2, Dinaciclib prevents the phosphorylation of key substrates required for these transitions, leading to cell cycle arrest.[6][11]

-

Inhibition of CDK9: CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is necessary for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[9][12] Inhibition of CDK9 by Dinaciclib leads to a decrease in the levels of these survival proteins, thereby promoting apoptosis.[12][13]

This dual mechanism of inducing cell cycle arrest and promoting apoptosis makes Dinaciclib a potent anticancer agent. The assays described below are designed to quantitatively measure these effects.

Signaling Pathway of Dinaciclib-Induced Cell Cycle Arrest and Apoptosis

Caption: Dinaciclib inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps for evaluating a pyrazole compound.

Caption: A streamlined workflow for pyrazole compound evaluation.

Materials and Methods

Materials

-

Cell Lines:

-

SKOV-3 (human ovarian cancer)

-

OECM-1 (human oral squamous cell carcinoma)

-

MCF-7 (human breast cancer)[1]

-

-

Reagents:

-

Dinaciclib (or other pyrazole compound)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl Sulfoxide (DMSO)

-

Caspase-Glo® 3/7 Assay System (Promega)[14]

-

Propidium Iodide (PI) Staining Solution[15]

-

RNase A[15]

-

70% Ethanol (ice-cold)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Centrifuge

-

96-well and 6-well tissue culture plates (clear and opaque-walled)

-

Microplate reader

-

Flow cytometer

-

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from established methods for determining cell viability.[2][16]

-

Cell Seeding: Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Dinaciclib in complete culture medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the manufacturer's instructions for the Caspase-Glo® 3/7 Assay System.[14][17][18]

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of Dinaciclib for the desired time (e.g., 24, 48 hours). Include appropriate controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[18]

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

-

Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is a standard method for analyzing DNA content by flow cytometry.[4][5][15][19]

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. Treat with Dinaciclib at the desired concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[4]

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[4][19]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation and Interpretation

Quantitative Data Summary

The following table presents hypothetical data for Dinaciclib against various cancer cell lines, based on published findings.[1][20][21][22]

| Cell Line | IC50 (nM) | Apoptosis (Fold Change in Caspase-3/7 Activity) | Cell Cycle Arrest |

| SKOV-3 (Ovarian) | 15 | 3.5 | G2/M |

| OECM-1 (Oral) | 25 | 4.2 | G2/M |

| MCF-7 (Breast) | 8.3 | 2.8 | G2/M |

Interpretation of Results

-

Cytotoxicity: A low IC50 value indicates high potency of the compound in inhibiting cell growth. The IC50 values for Dinaciclib are in the nanomolar range, demonstrating its potent cytotoxic effects.[21][22]

-

Apoptosis: An increase in caspase-3/7 activity confirms that the compound induces apoptosis. Dinaciclib treatment leads to a significant increase in caspase activity, consistent with its mechanism of action.[11][12]

-

Cell Cycle: An accumulation of cells in a specific phase of the cell cycle indicates that the compound interferes with cell cycle progression at that checkpoint. Dinaciclib consistently causes an arrest in the G2/M phase, which is a direct consequence of CDK1 inhibition.[3][20][23]

Troubleshooting

| Issue | Possible Cause | Recommendation |

| High variability in MTT assay | Uneven cell seeding, edge effects in the plate, incomplete formazan dissolution. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure complete dissolution of formazan crystals by thorough mixing. |

| Low signal in Caspase-Glo® assay | Insufficient compound concentration or incubation time, low cell number. | Perform a dose-response and time-course experiment to optimize treatment conditions. Ensure the appropriate number of cells are seeded per well. |

| Poor resolution of cell cycle peaks | Cell clumping, incorrect staining procedure, presence of RNA. | Ensure a single-cell suspension before fixation. Follow the staining protocol carefully, including the RNase A treatment step.[15] |

| Compound precipitation | Low solubility of the pyrazole compound in aqueous media. | Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is below 0.5%. |

References

-

Wikipedia. (2023, December 2). Dinaciclib. In Wikipedia. Retrieved from [Link]

- Pothuri, B., et al. (2022). Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer. Frontiers in Oncology, 12, 1056345.

- Chen, Y., et al. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1-involved pathway. Cancer Management and Research, 11, 5475–5486.

- Hsieh, C.-H., et al. (2024). Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential. International Journal of Molecular Sciences, 25(4), 2209.

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

ResearchGate. (n.d.). Dinaciclib promotes G2/M phase arrest in TNBC from PDXs and cell lines. Retrieved from [Link]

-

University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

- Görgün, G., et al. (2015). Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. Journal of Pharmacology and Experimental Therapeutics, 352(2), 245–254.

-

Taylor & Francis Online. (n.d.). Dinaciclib – Knowledge and References. Retrieved from [Link]

-

Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 16). YouTube. Retrieved from [Link]

-

UCL Discovery. (n.d.). Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells. Retrieved from [Link]

-

Spandidos Publications. (2022, April 12). Dinaciclib inhibits the stemness of two subtypes of human breast cancer cells by targeting the FoxM1 and Hedgehog signaling pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

- Houghton, P. J., et al. (2012). Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program.

-

National Center for Biotechnology Information. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

- Johnson, A. J., et al. (2010). Dinaciclib (SCH727965) Is a Novel Cyclin Dependent Kinase Inhibitor That Promotes Selective Apoptosis In CLL Cells and Abrogates the Protective Effects of Microenvironment Cytokines. Blood, 116(21), 985.

-

AACR Journals. (2013, April 15). Abstract 698: MCL1 dependent cells are sensitive to the CDK inhibitor Dinaciclib. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

- Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics, 9(8), 2344–2353.

-

Taylor & Francis Online. (2022, March 4). Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma. Retrieved from [Link]

-

The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer. (2024, December 12). Nature. Retrieved from [Link]

-

MDPI. (2024, February 20). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). Dinaciclib induces cell cycle arrest at specific phases in OSCC cell lines. Retrieved from [Link]

Sources

- 1. Oncology Reports [spandidos-publications.com]

- 2. benchchem.com [benchchem.com]

- 3. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tripod.nih.gov [tripod.nih.gov]

- 8. Dinaciclib - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Frontiers | Dinaciclib as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]

- 21. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Anti-inflammatory activity testing of novel hydrazides

Application Note: Integrated Screening Protocols for Anti-Inflammatory Hydrazide Derivatives

Abstract & Rationale

Hydrazide derivatives (R-CO-NH-NH2) and their hydrazone analogues constitute a "privileged structure" in medicinal chemistry due to their ability to form hydrogen bonds with the active sites of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This guide provides a rigorous, self-validating workflow for evaluating the anti-inflammatory potential of novel hydrazides. Unlike generic screening, this protocol emphasizes the correlation between protein stabilization (preventing denaturation) and enzymatic inhibition (COX-2 selectivity).

Mechanistic Grounding

Inflammation is driven by the arachidonic acid (AA) cascade. Hydrazides primarily intervene by chelating co-factors or blocking the hydrophobic channel of COX enzymes.

Figure 1: The Arachidonic Acid Cascade & Hydrazide Intervention Points Visualization of the inflammatory pathway showing specific inhibition points.

Caption: Schematic of the Arachidonic Acid pathway. Hydrazides are designed to selectively inhibit COX-2 (Red) while sparing COX-1, or act as dual COX/LOX inhibitors.

In Vitro Screening Protocols

Protocol A: Inhibition of Albumin Denaturation

Principle: Protein denaturation is a well-documented cause of inflammation. If a hydrazide derivative can stabilize albumin against heat-induced denaturation, it suggests a capability to stabilize biological proteins in vivo.

Reagents:

-

Test Compound: Dissolved in DMSO (Stock 10 mg/mL).

-

Bovine Serum Albumin (BSA): 1% aqueous solution.[1]

-

Phosphate Buffer: pH 6.4.

Workflow:

-

Preparation: Mix 0.45 mL of 1% BSA with 0.05 mL of the test hydrazide at varying concentrations (50–500 µg/mL).

-

Incubation (Stabilization): Incubate samples at 37°C for 20 minutes . This allows the drug to interact with the protein tertiary structure.

-

Thermal Shock: Transfer samples to a water bath at 70°C for 5 minutes . Note: This temperature is critical to induce measurable denaturation without precipitating the solution entirely.

-

Cooling: Cool to room temperature immediately.

-

Measurement: Measure absorbance at 660 nm (turbidity analysis).

Calculation:

Protocol B: HRBC Membrane Stabilization Assay

Principle: The lysosomal membrane is analogous to the human red blood cell (HRBC) membrane.[2][5][6] Stabilization of HRBCs against hypotonic stress implies the compound can stabilize lysosomal membranes, preventing the release of inflammatory enzymes (proteases/glucuronidase).

Reagents:

-

Blood Source: Fresh human blood mixed with Alsever’s solution (anticoagulant/preservative).[2]

-

Hyposaline: 0.36% NaCl (Induces osmotic stress).

-

Isosaline: 0.85% NaCl (Washing buffer).

-

Phosphate Buffer: 0.15 M, pH 7.4.

Workflow:

-

RBC Preparation: Centrifuge blood at 3000 rpm, wash 3x with Isosaline. Reconstitute as a 10% v/v suspension.

-

Assay Mixture:

-

Incubation: Incubate at 37°C for 30 minutes .

-

Separation: Centrifuge at 3000 rpm for 20 minutes.

-

Quantification: Collect supernatant and measure hemoglobin content at 560 nm .

Validation Check: The "Control" (Distilled water instead of drug) must show 100% hemolysis (highest absorbance). If the control absorbance is low, the hyposaline solution is defective.

Protocol C: COX-2 Colorimetric Inhibition Assay

Principle: To determine enzymatic specificity. This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[7][8]

Reagents:

-

Cofactor: Heme.

Workflow:

-

Background Wells: Assay Buffer + Heme.[9]

-

100% Activity Wells: Buffer + Heme + COX-2 Enzyme.[9]

-

Inhibitor Wells: Buffer + Heme + COX-2 Enzyme + Test Hydrazide .

-

Pre-Incubation: Incubate for 5 minutes at 25°C. Critical: Hydrazides often exhibit time-dependent inhibition; do not skip this step.

-

Initiation: Add Colorimetric Substrate (TMPD) followed by Arachidonic Acid.

-

Read: Shake plate and incubate for 2 minutes. Read absorbance at 590 nm .

Data Analysis & Decision Matrix

Table 1: Data Recording Template

| Compound ID | Conc. (µg/mL) | Absorbance (660nm) | % Inhibition (Albumin) | Absorbance (560nm) | % Stabilization (HRBC) |

| Control | - | 0.850 (High) | 0% | 1.200 (Lysis) | 0% |

| HYD-001 | 100 | 0.420 | 50.5% | 0.600 | 50.0% |

| HYD-001 | 200 | 0.210 | 75.2% | 0.350 | 70.8% |

| Diclofenac | 100 | 0.150 | 82.3% | 0.200 | 83.3% |

Decision Logic:

-

Calculate IC50: Use non-linear regression (log(inhibitor) vs. response) to determine the concentration required for 50% inhibition.

-

Selectivity Index (SI): For COX assays, calculate

.[7] An SI > 10 indicates favorable COX-2 selectivity (reduced gastric side effects).

Figure 2: Experimental Workflow & Go/No-Go Criteria Decision tree for advancing lead compounds.

Caption: Step-wise screening filter. Only compounds passing the physicochemical screens (Albumin/HRBC) advance to expensive enzymatic assays.

References

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res. Link

-

Chowdhury, A., et al. (2014). Anti-inflammatory and analgesic activities of some novel hydrazide derivatives. Journal of Applied Pharmaceutical Science. Link

-

Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

-

Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology. Link

-

Leelaprakash, G., & Dass, S.M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research. Link

Sources

- 1. e-mjm.org [e-mjm.org]

- 2. rjptonline.org [rjptonline.org]

- 3. interesjournals.org [interesjournals.org]

- 4. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. assaygenie.com [assaygenie.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Application Note: A Framework for the Anticancer Screening of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Preamble: The Rationale for Screening a Novel Pyrazole-Hydrazide Conjugate

The landscape of oncology is perpetually driven by the need for novel therapeutic agents that exhibit high efficacy against malignant cells while minimizing toxicity to healthy tissues. The strategic design of new chemical entities often involves the hybridization of pharmacophores known for their biological activities. This application note details a comprehensive screening protocol for a novel compound, 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide .

The rationale for investigating this specific molecule is rooted in the well-documented anticancer potential of its constituent moieties:

-

The Pyrazole Core: Pyrazole derivatives are a cornerstone of medicinal chemistry, recognized as "privileged structures" capable of interacting with a multitude of biological targets.[1] Numerous studies have demonstrated their potent cytotoxic effects against various cancer cell lines by targeting critical cellular machinery, including tubulin, various protein kinases (e.g., EGFR, VEGFR-2), and DNA.[2][3][4]

-

The Acetohydrazide Linker: The hydrazide-hydrazone scaffold (–(C=O)NHN=CH–) is not merely a linker but an important pharmacophore in its own right, contributing to a wide range of biological activities, including anticancer effects.[5] Compounds featuring this moiety have been shown to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells, often exhibiting enhanced cytotoxicity upon chelation with metal ions.[6]

The conjugation of these two scaffolds presents a promising strategy for developing a novel anticancer candidate. This document provides a structured, field-proven workflow for the initial in vitro evaluation of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide, designed for researchers in academic and industrial drug discovery settings. Our approach emphasizes not just the procedural steps but the underlying scientific principles that ensure data integrity and guide logical progression from primary screening to mechanistic investigation.

Compound Profile: 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

-

Chemical Structure:

-

IUPAC Name: 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

-

Molecular Formula: C₆H₁₀N₄O₂

-

Key Features: A central pyrazole ring N-substituted with an acetohydrazide group, and a methoxy substituent on the pyrazole ring. The synthesis of such a compound would typically involve the reaction of a corresponding ethyl acetate precursor with hydrazine hydrate.[7]

-

-

Physicochemical Considerations for Screening:

-

Solubility: The first critical step before any biological assay is to determine the compound's solubility. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions in drug screening. It is imperative to establish the maximum soluble concentration and to ensure the final DMSO concentration in cell culture media remains non-toxic (typically ≤0.5%).

-

Stability: The stability of the compound in DMSO stock and in aqueous culture media should be assessed, especially for longer incubation periods, to ensure the observed effects are due to the intact compound.

-

A Tiered Strategy for Anticancer Evaluation

A robust screening cascade is essential to efficiently identify promising candidates and eliminate inactive compounds. We advocate for a tiered approach, beginning with broad cytotoxicity assessment and progressing to more focused mechanistic studies for compounds that meet predefined activity and selectivity criteria.

Caption: High-level workflow for in vitro anticancer screening.

Rationale for Assay and Cell Line Selection

-

Cell Line Panel: A well-chosen panel is critical for assessing both the breadth of activity and the selectivity of the test compound. We recommend a panel including:

-

Diverse Cancer Types: To identify specific cancer vulnerabilities. Examples: MCF-7 (Breast, ER+), A549 (Lung, NSCLC), HCT-116 (Colon).

-

Non-Malignant Control: To determine the therapeutic window. Example: MRC-5 (Normal lung fibroblast). A high ratio of cytotoxicity in cancer cells versus normal cells is a hallmark of a promising drug candidate.[5]

-

-

Primary Cytotoxicity Assay: Sulforhodamine B (SRB)

-

Principle: The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.[8] It relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues in proteins under mildly acidic conditions.[9]

-

Why SRB? Compared to metabolic assays like the MTT assay, the SRB assay is less prone to interference from compounds that alter cellular metabolism without affecting cell viability. Its endpoint (fixed cells) is stable, and it is the benchmark assay used by the National Cancer Institute (NCI) for its NCI-60 human tumor cell line screen, underscoring its robustness and reproducibility.[10][11]

-

-

Secondary Mechanistic Assay: Caspase Activity

-

Principle: A significant portion of effective anticancer drugs function by inducing apoptosis, or programmed cell death.[12] A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and -7 being the primary executioner caspases.[13]

-

Why Caspase-Glo® 3/7? This assay provides a sensitive, luminescence-based method to specifically measure the activity of executioner caspases. An increase in luminescence is directly proportional to the amount of caspase activity, providing a clear and quantifiable indicator of apoptosis induction.[13]

-

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

This initial step is foundational to the entire screening process. Inaccurate compound concentrations will invalidate all subsequent results.

-

Materials & Reagents:

-

2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated precision balance and pipettes

-

Vortex mixer

-

-

Protocol:

-

Prepare 10 mM Stock Solution: Accurately weigh a precise amount of the compound (e.g., 2-5 mg). Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Causality Note: A relatively high concentration stock (10-20 mM) is standard as it minimizes the volume of DMSO added to the culture medium, thereby reducing solvent toxicity.

-

-

Solubilization: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Visually inspect for any undissolved particulates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Trustworthiness Note: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising its integrity.

-

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

-

Preparation of Working Solutions: On the day of the experiment, thaw one aliquot. Prepare a dilution series in complete cell culture medium immediately before adding to the cells. For a typical experiment, a 2X final concentration series is prepared, which is then added 1:1 to the cells in the microplate.

-

Protocol 2: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

This protocol is adapted from the standardized procedure used by the NCI.[14]

-

Materials & Reagents:

-

Selected cell lines (e.g., A549, MCF-7, HCT-116, MRC-5)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom tissue culture plates

-

Compound working solutions

-

Positive control (e.g., Doxorubicin)

-

Trichloroacetic acid (TCA), 50% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Multichannel pipette, microplate reader (510-515 nm)

-

Caption: Step-by-step workflow of the SRB cytotoxicity assay.

-

Step-by-Step Procedure:

-

Cell Seeding: Harvest cells and perform a viable cell count (e.g., using Trypan Blue). Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well). Seed 100 µL of cell suspension into each well of a 96-well plate.

-

Expertise Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay period and do not become confluent.[15]

-

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Add 100 µL of the 2X compound dilutions (prepared in media) to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include vehicle control (DMSO at the highest equivalent concentration) and a positive control (e.g., Doxorubicin).

-

Drug Incubation: Incubate the plates for an additional 48 or 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the medium. Incubate for 1 hour at 4°C.

-

Causality Note: TCA fixation terminates the reaction, precipitates cellular proteins, and affixes them to the bottom of the well for staining.

-

-

Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Post-Stain Wash: Quickly discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9]

-

Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.

-

Data Acquisition: Read the absorbance (Optical Density, OD) on a microplate reader at 515 nm.

-

-

Data Analysis & Quality Control:

-

Calculate the percentage of cell growth inhibition using the formula: % Growth Inhibition = 100 - [ (OD_treated - OD_t0) / (OD_control - OD_t0) ] * 100 (Where t0 is the absorbance at the time of drug addition).

-

Plot % Growth Inhibition vs. log of compound concentration and use non-linear regression to determine the GI₅₀ (concentration causing 50% growth inhibition).

-

Trustworthiness: A valid assay should have a Z'-factor > 0.5 between the positive and negative controls, indicating a robust and screenable assay window. The coefficient of variation (%CV) for replicate wells should be <15%.

-

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Hypothetical Cytotoxicity Profile of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

| Cell Line | Cancer Type | GI₅₀ (µM) ± SD | Selectivity Index (SI)¹ |

| A549 | Lung Carcinoma | 7.5 ± 0.8 | 6.1 |

| MCF-7 | Breast Adenocarcinoma | 4.2 ± 0.5 | 10.9 |

| HCT-116 | Colorectal Carcinoma | 11.3 ± 1.2 | 4.0 |

| MRC-5 | Normal Lung Fibroblast | 45.8 ± 3.1 | - |

| Doxorubicin | (Positive Control) | 0.09 ± 0.01 | 15.5 (vs. MCF-7) |

¹ Selectivity Index (SI) = GI₅₀ in normal cells (MRC-5) / GI₅₀ in cancer cells.

Interpretation Logic

The data from the primary screen guides the next steps. A compound is considered a "hit" if it meets certain criteria, typically involving both potency and selectivity.

Caption: Decision-making logic based on primary screening data.

-

Analysis of Hypothetical Data: In our example (Table 1), the compound shows promising activity against the MCF-7 breast cancer cell line (GI₅₀ = 4.2 µM) and exhibits good selectivity (SI = 10.9) over the normal MRC-5 cells. This profile warrants progression to Tier 2 mechanistic studies to understand how it is inhibiting cell growth.

Elucidating the Mechanism of Action

Based on the known activities of pyrazole derivatives, a primary hypothesis is that the compound may be inducing apoptosis via inhibition of a key signaling pathway.[16][17]

Potential Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many pyrazole-containing compounds are known to be kinase inhibitors.[3][4] A common target class is the RTK family (e.g., EGFR, VEGFR), which drives proliferation and survival in many cancers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 5. research-management.mq.edu.au [research-management.mq.edu.au]

- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 7. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. rsc.org [rsc.org]

- 15. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. ijpsjournal.com [ijpsjournal.com]

High-Precision Antimicrobial Susceptibility Testing (AST) for Lipophilic Pyrazole Derivatives

Abstract & Introduction

Pyrazole derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting potent antimicrobial activity through mechanisms such as DNA gyrase inhibition (specifically GyrB), cell wall synthesis disruption, and membrane depolarization. However, their high lipophilicity and low aqueous solubility present a critical challenge in standard Antimicrobial Susceptibility Testing (AST).

Standard CLSI/EUCAST protocols often fail with pyrazoles due to compound precipitation upon contact with aqueous broth, leading to false-negative MICs (drug crashes out, bacteria grow) or false-positive "turbidity" (drug precipitate mimics bacterial growth).

This guide provides a modified, high-precision workflow specifically engineered for pyrazole derivatives, prioritizing solubility maintenance and accurate endpoint detection.

Pre-Analytical Considerations: The Solubility Paradox

The most common failure in testing pyrazoles is "DMSO Shock"—adding a high-concentration DMSO stock directly to the broth, causing immediate micro-precipitation.

Solvent Selection & Limits

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is the standard.

-

Tolerance: Most ATCC QC strains tolerate up to 1-2% v/v DMSO. However, 0.5% - 1% is the target to ensure no solvent-induced inhibition.

-

The Rule of 200x: To maintain solubility while keeping DMSO low, prepare a "Master Stock" at 200x the highest desired test concentration.

Visualizing the Dilution Logic

The following workflow ensures the compound remains solubilized until the final moment of interaction with the bacteria.

Figure 1: The "Intermediate Plate" strategy prevents immediate precipitation by stepping down the solvent concentration before introducing the salt-rich media.

Protocol 1: Modified Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for precipitation. Standard: Adapted from CLSI M07-A10.

Materials

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin (Alamar Blue) solution (0.015%).

-

96-well plates (Round bottom for pelleting, Flat bottom for optical reading).

-

ATCC Quality Control Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Methodology

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland suspension (

CFU/mL) from overnight colonies. -

Dilute this suspension 1:150 in CAMHB to reach

CFU/mL.

-

-

Compound Dilution (The Intermediate Step):

-

Do not dilute the drug directly in the broth.

-

Prepare a 2-fold serial dilution of the pyrazole in a separate "Intermediate Plate" using 50% DMSO/Water.

-

Example: If testing range is 64 – 0.125

g/mL, your Intermediate Plate range should be 6400 – 12.5

-

-

Assay Assembly:

-

Dispense 198

L of the inoculated broth into the test plate. -

Add 2

L from the Intermediate Plate to the Test Plate. -

Result: Final drug concentration is correct (1x), and final DMSO is 0.5% (safe for bacteria).

-

-

Incubation:

-

Seal with a gas-permeable film.

-

Incubate at 35

2°C for 16–20 hours (24h for MRSA).

-

-

Readout (The Resazurin Modification):

-

Why: Pyrazoles often form a fine white precipitate that looks like bacterial growth.

-

Add 20

L of Resazurin to all wells. -

Incubate for 1–2 hours.

-

Interpretation:

-

Blue/Purple: No growth (Inhibition).

-

Pink/Colorless: Growth (Metabolic activity reduced the dye).

-

-

The MIC is the lowest concentration that remains Blue .

-

Protocol 2: Time-Kill Kinetics

Objective: Determine if the pyrazole is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Methodology

-

Setup: Prepare 10 mL tubes of CAMHB containing the pyrazole at 1x MIC and 4x MIC . Include a Growth Control (DMSO only) and Sterility Control.

-

Inoculation: Add bacteria to a final density of

CFU/mL. -

Sampling:

-

Remove 100

L aliquots at T=0, 2, 4, 8, and 24 hours. -

Perform serial 10-fold dilutions in saline.

-

Spot plate 10

L of each dilution onto MHA plates.

-

-

Analysis:

-

Count colonies after 24h incubation.

-

Bactericidal:

reduction in CFU/mL compared to the initial inoculum. -

Bacteriostatic:

reduction.

-

Mechanism of Action & Synergy (Checkerboard)

Pyrazoles often target DNA Gyrase B or disrupt membranes. Synergism testing with membrane-permeabilizing agents (like Colistin) or cell-wall agents (

Checkerboard Assay Logic

-

Axis A: Pyrazole (0.03x to 4x MIC).

-

Axis B: Standard Antibiotic (0.03x to 4x MIC).

-

Calculation: Fractional Inhibitory Concentration Index (FICI).

-

Interpretation:

- : Synergistic.

- : Indifferent.

- : Antagonistic.

Mechanistic Pathway Visualization

Understanding where pyrazoles act helps in selecting the right synergy partner.

Figure 2: Primary mechanisms of action for pyrazole derivatives. Note that Gyrase B inhibition is the most common target for novel pyrazoles.

Data Presentation & Troubleshooting

MIC Interpretation Table

| Observation | Resazurin Color | Interpretation | Note |

| Clear | Blue | No Growth | Valid MIC endpoint. |

| Turbid | Pink | Growth | Bacteria are active.[1][2] |

| Turbid + White Sediment | Blue | False Positive (Precipitate) | Drug precipitated, but bacteria died. Record as Inhibition. |

| Turbid + White Sediment | Pink | Growth + Precipitate | Drug precipitated and failed to kill. |

Troubleshooting Guide

-

Trailing Endpoints: If the color change is gradual (purple vs pink), the drug may be bacteriostatic. Report the MIC where

inhibition is observed visually. -

Skipped Wells: If growth occurs at high concentrations but not low ones, this indicates the "Eagle Effect" or drug precipitation reducing bioavailability at high doses. Repeat with lower DMSO or better mixing.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4][5] CLSI.[3][4][5] Link

-

National Institutes of Health (NIH). (2022). Antibacterial pyrazoles: tackling resistant bacteria.[2] PubMed Central. Link

-

American Chemical Society (ACS). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters. Link

-

ThermoFisher Scientific. Sensititre™ MIC Plates and Custom Plates. (Industry standard for dry-form BMD). Link

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.Link

Sources

Preclinical Evaluation of Pyrazole-Based Small Molecules: Efficacy Profiling in Inflammatory and Oncological Models

Abstract

The pyrazole scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the translation of in vitro potency to in vivo efficacy is frequently bottlenecked by poor aqueous solubility and rapid metabolic clearance common to this class. This guide provides a rigorous, self-validating framework for testing pyrazole efficacy, focusing on two high-value therapeutic areas: Acute Inflammation (COX-2 inhibition) and Oncology (Kinase inhibition).

Part 1: Strategic Formulation & Pharmacokinetics (The Pre-requisite)

Before efficacy testing, the delivery system must be optimized.[1] Pyrazoles often exhibit high lipophilicity (LogP > 3), leading to precipitation in standard saline vehicles.

Validated Vehicle Systems for Pyrazoles

Do not default to 100% DMSO. High DMSO concentrations (>10%) cause local toxicity and confound inflammatory readouts.

| Route | Recommended Vehicle Formulation | Preparation Notes |

| Oral (PO) | 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 | Standard suspension vehicle. Homogenize physically; stable for 24-48h at 4°C. |

| Intraperitoneal (IP) | 5% DMSO + 40% PEG400 + 55% Saline | Add DMSO first to dissolve compound, then PEG400, then slowly add Saline with vortexing to prevent crashing out. |

| Intravenous (IV) | 10% HP-β-Cyclodextrin in Saline | Requires complexation. Stir compound with cyclodextrin solution for 4-6h; filter sterilize (0.22 µm). |

Critical Checkpoint: Perform a "Visual Solubility Test" before dosing. If the compound precipitates upon dilution in the vehicle, bioavailability will be erratic, invalidating the study.

Part 2: Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)[2][3][4][5][6]

Rationale

The carrageenan-induced paw edema model is the gold standard for screening pyrazole derivatives targeting the Cyclooxygenase (COX) pathway. It is a biphasic event:

-

0-1 hr: Histamine/Serotonin release (non-specific).

-

1-6 hr: Prostaglandin (PGE2) release mediated by COX-2. This is the window where pyrazoles demonstrate efficacy.

Mechanistic Pathway (COX-2 Inhibition)[3]

Figure 1: Mechanism of action for pyrazole-based COX-2 inhibitors in the inflammatory cascade.

Detailed Protocol

Subject: Male Wistar Rats (150–200 g) or C57BL/6 Mice (20–25 g). Rats are preferred for more precise plethysmometer readings.

Step 1: Baseline Measurement (T=0)

-

Mark the tibiotarsal joint (ankle) with a permanent marker to ensure consistent immersion depth.

-

Measure the initial paw volume (

) using a digital water plethysmometer (e.g., Ugo Basile). Take 3 readings and average.

Step 2: Drug Administration (Prophylactic)

-

Group 1 (Negative Control): Vehicle only (PO/IP).

-

Group 2 (Positive Control): Celecoxib (10 mg/kg PO) or Indomethacin (5 mg/kg PO).

-

Group 3-5 (Test Groups): Pyrazole compound at 3 doses (e.g., 10, 30, 100 mg/kg).

-

Timing: Administer 1 hour prior to carrageenan injection to allow for absorption.

Step 3: Induction of Inflammation

-

Prepare 1% λ-Carrageenan (w/v) in sterile saline.

-

Inject 0.1 mL (rat) or 0.05 mL (mouse) subcutaneously into the sub-plantar region of the right hind paw.

-

Inject sterile saline into the left hind paw (optional internal control).

Step 4: Efficacy Readout

-

Measure paw volume (

) at 1, 2, 3, 4, and 6 hours post-induction. -

Critical Window: Focus analysis on the 3–4 hour timepoint (peak COX-2 activity).

Data Analysis

Calculate the Percentage Inhibition for each timepoint:

Part 3: Oncology Efficacy (Tumor Xenograft Model)

Rationale

Many pyrazoles act as ATP-competitive kinase inhibitors (e.g., targeting JAK, ALK, or CDK). The subcutaneous xenograft model validates the compound's ability to reach the tumor tissue, penetrate the microenvironment, and inhibit tumor growth.

Experimental Workflow

Figure 2: Step-by-step workflow for subcutaneous tumor xenograft efficacy testing.

Detailed Protocol

Subject: Immunocompromised Mice (Athymic Nude or SCID), Female, 6–8 weeks.

Step 1: Cell Preparation

-

Harvest log-phase cancer cells (e.g., HCT116 for CDK/kinase targets).

-

Resuspend in cold PBS/Matrigel (1:1 ratio) at a concentration of

cells/mL. -

Note: Matrigel is critical for pyrazole studies as it supports vascularization, necessary for drug delivery.

Step 2: Inoculation

-

Inject 100 µL (

cells) subcutaneously into the right flank. -

Monitor growth until tumors reach 100–150 mm³ (Staging).

Step 3: Randomization & Dosing

-

Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

-

Dosing Regimen: Pyrazoles typically require daily (QD) or twice-daily (BID) dosing due to shorter half-lives.

-

Duration: 21–28 days.

Step 4: Measurement

-

Measure tumor dimensions with digital calipers every 3 days.

-

Weigh mice simultaneously to monitor toxicity (Body Weight Loss > 15% requires euthanasia).

Data Calculation

Tumor Volume (

Tumor Growth Inhibition (% TGI):

- : Mean tumor volume of Treated group.

- : Mean tumor volume of Control group.

Part 4: References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). MDPI Molecules. (Review of pyrazole kinase inhibitors and in vivo potency).

-

Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology. (The standard protocol for edema measurement).

-

Discovery of Pyrazole Sulfonamides as NAAA Inhibitors. Journal of Medicinal Chemistry. (Example of PK and vehicle formulation for pyrazoles).

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors. Scientific Reports. (Protocol for xenograft and cell cycle arrest analysis).[2]

-

Gad Vehicles Database. Gad Consulting. (Reference for safe vehicle volumes and formulations in rodents).

Sources

Application Note: Interrogating Apoptosis Induction by 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] A significant mechanism through which many novel chemical entities exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3] Apoptosis is a critical cellular process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[3][4] Therefore, compounds that can selectively trigger apoptosis in cancer cells are of high therapeutic interest.[5]

This application note details a comprehensive suite of assays to investigate the pro-apoptotic potential of a novel pyrazole derivative, 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide. We provide detailed protocols for the detection of key apoptotic events, from early-stage membrane alterations to the activation of executioner caspases and the cleavage of critical cellular substrates. These assays are designed to provide a robust and multi-faceted understanding of the compound's mechanism of action.

Experimental Design: A Multi-Parametric Approach to Apoptosis Detection

To thoroughly characterize the apoptotic effects of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide, a multi-parametric approach is recommended. This involves assessing different stages of the apoptotic cascade. The following diagram outlines a typical experimental workflow:

Caption: Experimental workflow for assessing the pro-apoptotic activity of a novel compound.

I. Detection of Early and Late Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][7] Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]

Protocol for Flow Cytometry:

-

Cell Culture and Treatment:

-

Seed cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

-

Treat cells with varying concentrations of 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide for a predetermined time course (e.g., 24, 48 hours). Include vehicle and positive controls.[4]

-

-

Cell Harvesting:

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7][8]

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[8]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][8]

-

-

Analysis:

Data Interpretation:

| Quadrant | Annexin V-FITC | Propidium Iodide | Cell Population |

| Lower-Left | Negative | Negative | Live cells |

| Lower-Right | Positive | Negative | Early apoptotic cells |

| Upper-Right | Positive | Positive | Late apoptotic/necrotic cells |

| Upper-Left | Negative | Positive | Necrotic cells |

II. Measurement of Executioner Caspase Activity: Caspase-3/7 Assay

Principle: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[11] Caspase-3 and Caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[12][13] Luminescent or fluorometric assays utilize a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a reporter molecule.[14] Cleavage of the substrate by active caspases releases the reporter, generating a signal proportional to enzyme activity.[14][15]

Protocol for Luminescent Assay (e.g., Caspase-Glo® 3/7):

-

Cell Plating and Treatment:

-

Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

-

Treat cells with 2-(4-Methoxy-1H-pyrazol-1-yl)acetohydrazide as described previously.

-

-

Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Allow the plate and reagent to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells by gentle orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Interpretation: An increase in luminescence in treated cells compared to vehicle control indicates the activation of caspase-3 and/or -7, a key indicator of apoptosis induction.

III. Confirmation of Apoptotic Pathway Activation: Western Blot Analysis

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway.[12][13] A key event in apoptosis is the cleavage of pro-caspase-3 into its active fragments. Another critical substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme.[4] Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a hallmark of apoptosis.[12][13]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. epj-conferences.org [epj-conferences.org]

- 3. ajrconline.org [ajrconline.org]

- 4. benchchem.com [benchchem.com]

- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biologi.ub.ac.id [biologi.ub.ac.id]

- 7. Annexin V-FITC Kit Protocol [hellobio.com]

- 8. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]

- 9. nacalai.com [nacalai.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 15. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

Troubleshooting & Optimization

Overcoming poor cell permeability of novel compounds

Welcome to the Cell Permeability Technical Support Center.

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in rescuing "brick dust" and "grease ball" compounds from the attrition valley.

You are likely here because your novel compound shows excellent potency against the target but fails to traverse the lipid bilayer, rendering it useless in vivo. This guide is not a textbook; it is a triage unit. We will diagnose the specific failure mode—whether it is solubility-limited, efflux-driven, or polarity-restricted—and apply the correct chemical or formulation fix.

Module 1: The Diagnostic Hub

"Why is my compound failing permeability screens?"

Before modifying the molecule, you must validate the failure. A common error is relying on a single assay.[1] You must triangulate data between PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 (Cell-based) to understand the mechanism of failure.[1]

Q1: My PAMPA data shows high permeability, but Caco-2 recovery is near zero. What is happening?

Diagnosis: This is the classic "False Positive" caused by Active Efflux or Metabolic Instability .

-

The Causality: PAMPA only measures passive diffusion.[1] Caco-2 cells express efflux transporters (P-gp, BCRP) and metabolic enzymes (CYP3A4). If PAMPA is high (

cm/s) but Caco-2 is low, your compound is likely being pumped out or metabolized. -

The Fix:

-

Calculate Efflux Ratio (ER): Run Caco-2 in bi-directional mode (Apical-to-Basolateral and Basolateral-to-Apical).

-

If

, you have an efflux substrate.[2]

-

-

Inhibitor Check: Repeat Caco-2 with a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If

increases, efflux is confirmed [1].

-

Q2: Both PAMPA and Caco-2 show low permeability. Is the compound dead?

Diagnosis: Not necessarily. This indicates Poor Intrinsic Passive Permeability .

-

The Causality: The molecule is likely too polar (High TPSA), too large (MW > 500), or has excessive hydrogen bond donors (HBD > 5).

-

The Fix: This requires structural modification (See Module 2) or prodrug strategies (See Module 3).

Visualization: The Permeability Triage Logic

Figure 1: Decision matrix for diagnosing permeability failures. Correlating PAMPA (passive) with Caco-2 (active + passive) isolates the mechanism of failure.

Module 2: Structural Optimization (Medicinal Chemistry)

"How do I modify the structure without killing potency?"

When intrinsic permeability is the bottleneck, we must mask polarity.

Q3: My compound has high TPSA (>140 Ų) but I cannot remove the polar groups because they are essential for binding. What do I do?

Strategy: Intramolecular Hydrogen Bonding (IMHB) – The "Chameleon" Effect.

-

The Logic: You can design the molecule to form a temporary hydrogen bond within itself (Intramolecular) rather than with water. This "hides" the polar donor/acceptor pair, effectively reducing the TPSA and increasing lipophilicity transiently while crossing the membrane. Once inside the aqueous cytosol or binding pocket, the bond breaks, restoring the polar groups for target interaction [2, 3].

-

Actionable Step:

-

Look for H-bond donors (e.g., Amide NH, Hydroxyl) and Acceptors (e.g., Carbonyl, Ether O) separated by 5-6 atoms.

-

Introduce a conformational constraint (e.g., a methyl group) to favor the "closed" ring conformation.

-

Validation: Measure

(difference between logP in octanol/water vs. toluene/water). A large difference suggests IMHB potential.[3]

-

Q4: How do I fix "Brick Dust" (High MP, Low Solubility, Low Permeability)?

Strategy: Disrupt the Crystal Lattice.

-

The Logic: Compounds with high melting points (MP > 200°C) have strong intermolecular forces (stacking) that prevent them from dissolving and entering the membrane.

-

Actionable Step:

-

Add "Grease": Introduce flexible alkyl chains or non-planar groups (e.g., sp3 carbons) to disrupt planarity.

-

Bioisosteres: Replace planar phenyl rings with non-planar bioisosteres like bicyclo[1.1.1]pentane.

-

Table 1: Structural Modifications for Permeability

| Issue | Physicochemical Marker | Structural Fix | Mechanism |

| Too Polar | TPSA > 140 Ų | IMHB Formation | Shields polar groups internally [3]. |

| Efflux Liability | High H-Bond Count | N-Methylation | Caps H-bond donors recognized by P-gp. |

| Rigid/Insoluble | MP > 200°C | Add sp3 centers | Lowers lattice energy, improves solubility. |

| Acidic | pKa < 5 | Ester Prodrug | Masks charge to allow passive diffusion. |

Module 3: Prodrugs & Formulation

"The structure is locked. How do we deliver it?"

If MedChem optimization destroys potency, you must use a "Trojan Horse" strategy.

Q5: When should I use a Prodrug strategy?

Answer: When the active moiety contains ionizable groups (Carboxylates, Phosphates, Amidines) that are charged at physiological pH (7.4). Charged species do not cross lipid bilayers passively.

-

Protocol:

-

Esterification: Mask carboxylic acids with ethyl, isopropyl, or morpholino-ethyl esters. These are cleaved by plasma esterases.

-

Lipid-Tail Conjugation: Attach a fatty acid chain (e.g., palmitic acid) to a hydroxyl group. This utilizes the lymphatic transport system and bypasses first-pass metabolism [4].

-

Module 4: Validated Protocols

"How do I generate data I can trust?"

Protocol A: High-Throughput PAMPA with Lipid-Sink

Standard PAMPA often fails for lipophilic compounds due to back-diffusion. The "Lipid-Sink" method uses a scavenger in the acceptor well to maintain the concentration gradient.

Reagents:

-

Membrane: PVDF filter plate (0.45 µm).

-

Lipid Solution: 1% Lecithin in Dodecane.

-

Acceptor Sink: Buffer pH 7.4 + 0.5% BSA or surfactant (creates the sink).

Step-by-Step:

-

Preparation: Dilute test compound to 10 µM in Donor Buffer (pH 7.4).

-

Coating: Add 5 µL Lipid Solution to the membrane of the Donor plate. Wait 2 mins for evaporation.

-

Assembly: Add 150 µL Donor solution to bottom plate. Add 300 µL Acceptor Sink solution to top plate.

-

Sandwich: Carefully lower the top plate onto the bottom plate.

-

Incubation: 4 hours at room temperature in a humidity chamber (prevents evaporation).

-

Analysis: Quantify both Donor and Acceptor compartments via LC-MS/MS.

-

Calculation:

Protocol B: Troubleshooting Caco-2 Mass Balance

Issue: Low recovery (<70%) makes permeability data invalid. This is usually due to Non-Specific Binding (NSB) to the plastic.

The Fix:

-

Pre-coat tips/plates: Use low-binding plastics.

-

BSA Addition: Add 0.05% - 1% BSA to the Receiver compartment only. This pulls the drug through and prevents it from sticking to the receiver plastic, maintaining sink conditions [5, 6].

-

Solvent Wash: At the end of the assay, wash the empty wells with 50:50 MeOH:Water and analyze the wash. If drug is found here, it was adsorbed to the plastic.

Visualization: Caco-2 Mass Balance Workflow

Figure 2: Caco-2 workflow emphasizing the critical Mass Balance check. Low recovery invalidates permeability calculations.

References

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).[4][5][6] Retrieved from [Link]

-

Caron, G., Kihlberg, J., & Ermondi, G. (2018). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors.[3] University of Torino.[7] Retrieved from [Link]

-

Silverman, R. B., et al. (2025). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase.[3] PMC. Retrieved from [Link]

-

ResearchGate. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.[8][9][10][11] Retrieved from [Link][4]

-

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Troubleshooting. Retrieved from [Link]

Sources

- 1. PAMPA | Evotec [evotec.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones [academia.edu]

- 6. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unito.it [iris.unito.it]

- 8. researchgate.net [researchgate.net]

- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]

Technical Support Center: Troubleshooting Pyrazole Compound Assays

Introduction: The Pyrazole Paradox

Pyrazoles are a cornerstone of modern medicinal chemistry, serving as the scaffold for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib). However, their unique physicochemical properties—specifically annular tautomerism , regiochemical ambiguity during synthesis , and propensity for colloidal aggregation —frequently lead to confusing experimental data.

This guide is not a generic troubleshooting list. It is a root-cause analysis system designed to isolate whether your "unexpected result" is a chemical identity issue, a solubility artifact, or a true biological signal.

Module 1: Chemical Identity & Purity

Issue: "My compound shows 100x lower potency than the modeled prediction."